3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7/c1-10-7-13(16)22(20-10)15-12-8-19-21(14(12)17-9-18-15)11-5-3-2-4-6-11/h2-9H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMVUMAQRBQEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 3-methyl-1H-pyrazol-5-amine in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of ultrasonic-assisted synthesis, have been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives .
Scientific Research Applications
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown significant activity against A549 lung cancer cells and MCF-7 breast cancer cells. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that 3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine may serve as a lead compound for developing new anticancer therapies .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings highlight its potential as a broad-spectrum antimicrobial agent .
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between this compound and various biological targets. These studies suggest that the compound exhibits favorable binding affinities with key proteins involved in cancer progression and microbial resistance .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the use of hydrazine derivatives and other reagents to construct the pyrazolo[3,4-d]pyrimidine framework. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of this compound were tested against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that was comparable to standard antimicrobial agents, suggesting its potential utility in treating resistant infections.
Mechanism of Action
The mechanism of action of 3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It acts as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and survival, leading to the induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the ATP-binding site of the kinase, preventing its activation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness
3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain protein kinases. This makes it a promising candidate for the development of targeted cancer therapies .
Biological Activity
3-Methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine (CAS No. 302938-67-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antibacterial effects, and molecular mechanisms.
- Molecular Formula : C15H13N7
- Molecular Weight : 291.31 g/mol
- Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its bioactive properties.
Anticancer Activity
Research has demonstrated that compounds containing the pyrazolo structure exhibit notable anticancer activity. Specifically, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Antiproliferative |
| Breast Cancer | MDA-MB-231 | Induces apoptosis |
| Colorectal Cancer | HCT116 | Inhibits growth |
| Liver Cancer | HepG2 | Antitumor activity |
Studies indicate that 3-methyl derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study reported that compounds similar to this compound effectively inhibited cell migration and induced DNA fragmentation in MCF-7 breast cancer cells .
Antibacterial and Antibiofilm Activity
In addition to anticancer properties, 3-methyl derivatives have shown promising antibacterial activity. A recent study evaluated the antibiofilm and anti-quorum-sensing effects of various pyrazole derivatives, revealing that certain compounds effectively reduced biofilm formation in bacterial cultures . This suggests potential applications in treating infections caused by biofilm-forming bacteria.
Molecular Mechanisms
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- EGFR Inhibition : Compounds based on the pyrazolo scaffold have been identified as dual inhibitors of EGFR and VEGFR2, which are critical pathways in cancer progression .
- Apoptosis Induction : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : It has been observed that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .
Case Studies
Several studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:
Study Example 1
A study synthesized a series of pyrazolo derivatives and tested their anticancer efficacy against various cell lines. The results indicated a significant reduction in cell viability and enhanced apoptosis in treated cells compared to controls .
Study Example 2
Another investigation focused on the antibacterial properties of pyrazole derivatives, demonstrating their ability to disrupt quorum sensing mechanisms in pathogenic bacteria, thereby reducing virulence factors .
Q & A
Q. Advanced Research Focus
- In Vitro Assays :
- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated .
- Anti-inflammatory : COX-2 inhibition assays via ELISA, comparing activity to celecoxib .
- In Vivo Models :
- Murine inflammation models (e.g., carrageenan-induced paw edema) with dose-dependent reduction in swelling .
- Target Specificity : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to kinases (e.g., JAK2) .
How can computational methods like molecular docking elucidate the compound’s mechanism of action?
Q. Advanced Research Focus
- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., EGFR or PI3K) .
- Validation : Compare docking scores (e.g., ∆G < -8 kcal/mol) with experimental IC data .
- SAR Studies : Modify substituents (e.g., phenyl to fluorophenyl) and simulate effects on binding energy .
How should researchers resolve contradictions in reported biological activity data across studies?
Q. Advanced Research Focus
- Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Data Normalization : Use internal controls (e.g., cisplatin for cytotoxicity) to calibrate results .
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .
What strategies improve the compound’s solubility and stability for in vivo studies?
Q. Advanced Research Focus
- Solubility Enhancement : Use co-solvents like DMSO/PEG-400 (≤10% v/v) or formulate as nanoparticles .
- Stability Testing : Monitor degradation via HPLC under varying pH (4–9) and temperatures (4–37°C) .
- Prodrug Design : Introduce ester or phosphate groups to increase bioavailability .
How can researchers validate the compound’s selectivity for specific biological targets?
Q. Advanced Research Focus
- Kinase Profiling : Use panels like Eurofins KinaseProfiler to test inhibition across 100+ kinases .
- CRISPR Knockout Models : Validate target dependency by comparing activity in wild-type vs. knockout cell lines .
- Thermal Shift Assays : Measure protein stabilization (∆Tm) to confirm direct binding .
What analytical techniques are critical for detecting impurities in synthesized batches?
Q. Basic Research Focus
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients detect impurities ≥0.1% .
- LC-MS : Identify impurities via molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
How can the compound’s metabolic pathways be studied to inform toxicity profiles?
Q. Advanced Research Focus
- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH to identify phase I metabolites .
- CYP Inhibition Assays : Test inhibition of CYP3A4/2D6 via fluorometric substrates .
- In Silico Prediction : Tools like ADMET Predictor® estimate hepatotoxicity and clearance rates .
What are the best practices for scaling up synthesis without compromising yield or purity?
Q. Advanced Research Focus
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression .
- Design of Experiments (DoE) : Optimize variables (e.g., stoichiometry, temperature) via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
